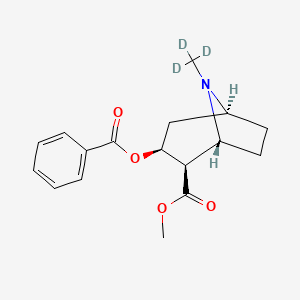

Cocaine N-Methyl-d3

Description

Significance of Stable Isotope Labeling in Quantitative Analytical Chemistry

Stable isotope labeling is a fundamental technique in modern quantitative analytical chemistry, enabling precise and accurate measurements essential for scientific advancement. By incorporating stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules, researchers can create unique markers. These labeled compounds are chemically identical to their non-labeled counterparts but are distinguishable by their mass, making them invaluable for tracing the fate of molecules within biological systems, elucidating metabolic pathways, and accurately quantifying analytes in diverse matrices silantes.comcreative-proteomics.comatlanchimpharma.com. The non-radioactive nature of stable isotopes ensures their safety for long-term studies and compatibility with a wide array of analytical instrumentation, particularly mass spectrometry creative-proteomics.comatlanchimpharma.com. Techniques like Stable Isotope Labeling (SIL) combined with Liquid Chromatography-Mass Spectrometry (LC-MS) have become widely adopted due to their high sensitivity and capability to analyze complex biological samples universiteitleiden.nl.

Role of Deuterated Analogues in Internal Standard Methodologies

Deuterated analogues play a pivotal role in internal standard (IS) methodologies, especially in quantitative mass spectrometry. An internal standard is added to samples at a known concentration to account for variations that may occur during sample preparation and instrument analysis, thereby enhancing accuracy and precision scioninstruments.comclearsynth.com. Deuterated compounds are highly favored as internal standards because they exhibit chemical and physical properties nearly identical to the target analyte. This similarity ensures they undergo comparable extraction, ionization, and detection processes scioninstruments.comclearsynth.com. The key distinction lies in their altered mass due to the substitution of hydrogen with deuterium, which allows them to be differentiated from the analyte by the mass spectrometer scioninstruments.comclearsynth.com. This mass difference is crucial for correcting matrix effects—where other components in the sample can suppress or enhance the analyte's signal—and for compensating for variability introduced during sample preparation steps such as extraction or derivatization scioninstruments.comclearsynth.com. By comparing the signal intensity of the analyte to that of its deuterated internal standard, researchers can achieve highly accurate and reproducible quantitative results scioninstruments.comclearsynth.comforensicresources.org. This principle is fundamental in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) scioninstruments.comlipscomb.edulcms.cz.

Overview of Cocaine N-Methyl-d3 as a Research Compound

This compound, commonly referred to as Cocaine-d3, is a specifically synthesized deuterated analogue of the stimulant drug cocaine. This compound is characterized by the substitution of three hydrogen atoms on the N-methyl group of cocaine with deuterium atoms ontosight.aicaymanchem.comsynzeal.com. Its formal chemical identity is Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylate caymanchem.comsynzeal.comlipomed-usa.com. With a molecular formula of C17H18D3NO4 and a molecular weight of approximately 306.4 g/mol , this compound serves as a critical research compound, primarily functioning as a stable-labeled internal standard caymanchem.comsynzeal.comcerilliant.comcerilliant.comsigmaaldrich.com. It is extensively utilized in quantitative analytical methods, particularly within forensic toxicology and clinical research, for the precise determination of cocaine concentrations in various biological matrices such as urine, blood, saliva, and hair caymanchem.comsynzeal.comlipomed-usa.comcerilliant.comcerilliant.comsigmaaldrich.com. Its application also extends to the development and validation of analytical methods, thereby ensuring the reliability of forensic and toxicological assessments synzeal.com.

Data Tables

Table 1: Key Properties of this compound

| Property | Value |

| Chemical Name | Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylate caymanchem.comsynzeal.comlipomed-usa.com |

| CAS Number | 138704-14-0 caymanchem.comcerilliant.comcerilliant.comlgcstandards.comcaymanchem.com |

| Molecular Formula | C17H18D3NO4 caymanchem.comsynzeal.comcerilliant.comcerilliant.comsigmaaldrich.com |

| Molecular Weight | ~306.4 g/mol caymanchem.comsynzeal.comcerilliant.comcerilliant.comsigmaaldrich.com |

| Primary Application | Internal Standard for Cocaine Quantification caymanchem.comsynzeal.comlipomed-usa.comcerilliant.comcerilliant.comsigmaaldrich.com |

| Analytical Techniques | GC-MS, LC-MS caymanchem.comsynzeal.comlipomed-usa.comcerilliant.comcerilliant.comsigmaaldrich.com |

Table 2: Ion Monitoring in GC-MS Analysis for Cocaine and Metabolites

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,2R,3S,5S)-3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15+/m0/s1/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUCINDJVBIVPJ-MYLQKZLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442885 | |

| Record name | Cocaine-N-(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138704-14-0 | |

| Record name | Cocaine-N-(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Isotopic Characterization of Cocaine N Methyl D3

Methodologies for Deuterium (B1214612) Incorporation at the N-Methyl Position

The strategic placement of deuterium atoms, particularly on the N-methyl group, is achieved through specific synthetic routes that utilize deuterated reagents.

A common and effective strategy for synthesizing Cocaine N-Methyl-d3 involves the N-methylation of a precursor molecule, typically norcocaine (B1214116), using a deuterated methylating agent. Deuterated methyl iodide (CD₃I) is frequently employed for this purpose nih.govvulcanchem.comnih.govsemanticscholar.org. The process generally begins with norcocaine, which can be obtained from the hydrolysis of naturally occurring cocaine vulcanchem.com. The reaction involves treating norcocaine with CD₃I under controlled conditions to selectively introduce the trideuteromethyl group onto the nitrogen atom of the tropane (B1204802) ring nih.govvulcanchem.com. This methylation reaction forms the N-methyl-d3 moiety, yielding this compound.

Direct solvent exchange methods are not typically employed for the deuteration of the N-methyl group in cocaine, as the C-H bonds within a methyl group are generally stable to exchange under common conditions. Instead, the incorporation of deuterium at this position relies on the synthesis of the N-methyl group itself using deuterated building blocks. While reduction techniques using deuterated reagents like LiAlD₄ are used for other deuteration strategies (e.g., reduction of nitriles or imines), the primary route for this compound synthesis focuses on the direct methylation of a secondary amine precursor with a deuterated methyl source like CD₃I vulcanchem.comsemanticscholar.org.

Isotopic Purity and Chemical Purity Assessment

Ensuring high isotopic and chemical purity is critical for the reliable application of this compound in research. A battery of analytical techniques is employed to verify these parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are routinely used to assess the chemical purity of the synthesized compound, ensuring the absence of significant impurities or unreacted starting materials vulcanchem.comresearchgate.net. Typical requirements for chemical purity are often greater than 98.5% vulcanchem.com.

Mass Spectrometry (MS) , including High-Resolution Mass Spectrometry (HRMS) and tandem MS (MS/MS) , plays a vital role in confirming the molecular weight and the precise incorporation of deuterium atoms. These techniques allow for the determination of elemental composition and the analysis of fragmentation patterns, which are characteristic of the deuterated molecule dea.govmdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, is essential for structural elucidation. It can confirm the presence and position of the deuterium label by the absence of characteristic signals for the non-deuterated N-methyl protons vulcanchem.comdea.govmdpi.com. ¹³C NMR can also provide corroborating evidence.

Infrared (IR) Spectroscopy is used to confirm the presence of key functional groups within the molecule vulcanchem.com.

Table 1: Key Synthesis Parameters for this compound

| Parameter | Details | Source(s) |

| Precursor | Norcocaine (or Cocaine followed by hydrolysis to ecgonine (B8798807)/norcocaine) | nih.govvulcanchem.com |

| Deuterating Agent | Deuterated methyl iodide (CD₃I) | nih.govvulcanchem.comnih.govsemanticscholar.org |

| Reaction Type | N-methylation | nih.govvulcanchem.comnih.govsemanticscholar.org |

| Purification | Semi-preparative HPLC, Recrystallization (e.g., methanol/HCl) | nih.govvulcanchem.com |

| Typical Purity | Chemical Purity: >98.5%Isotopic Enrichment: >95% | vulcanchem.comsemanticscholar.org |

Structural Elucidation of Labeled Cocaine Derivatives

The definitive confirmation of this compound's structure and the accurate placement of deuterium atoms are achieved through advanced spectroscopic techniques.

Mass Spectrometry (MS) provides crucial data regarding the molecular mass, confirming the addition of three deuterium atoms to the N-methyl group. HRMS can determine the exact mass, allowing for precise elemental composition confirmation. MS/MS studies help elucidate fragmentation pathways, further validating the deuteration site by observing characteristic mass shifts in fragment ions dea.govmdpi.com.

NMR Spectroscopy is indispensable for structural verification. In ¹H NMR spectra, the signal corresponding to the protons of the N-methyl group in non-deuterated cocaine is absent in this compound, replaced by a signal at a slightly different chemical shift (or often not observed if fully deuterated) due to the presence of deuterium. ¹³C NMR can also confirm the presence of the deuterated methyl carbon. The absence of the non-deuterated methyl signal is a strong indicator of successful N-methylation with CD₃I vulcanchem.commdpi.com.

Table 2: Analytical Characterization and Purity Standards

| Technique | Purpose | Typical Purity Standard | Source(s) |

| GC-MS | Chemical purity assessment, identification, quantitation | Chemical Purity: >98.5% | vulcanchem.comresearchgate.net |

| HPLC | Chemical purity assessment, purification | Chemical Purity: >98.5% | nih.govvulcanchem.commdpi.com |

| ¹H NMR Spectroscopy | Structural elucidation, confirmation of deuterium incorporation (e.g., absence of N-CH₃ protons) | Confirms structural integrity and labeling position | vulcanchem.comdea.govmdpi.com |

| ¹³C NMR Spectroscopy | Structural confirmation, corroboration of deuterated methyl carbon | Confirms structural integrity and labeling position | mdpi.com |

| IR Spectroscopy | Confirmation of functional groups (e.g., O-H, C=O) | Confirms presence of expected functional groups | vulcanchem.com |

| HRMS / MS/MS | Confirmation of molecular weight, elemental composition, fragmentation analysis, isotopic purity | Isotopic Enrichment: >95% | dea.govmdpi.com |

Compound List:

Cocaine

this compound

Norcocaine

Ecgonine

Deuterated methyl iodide (CD₃I)

Advanced Analytical Methodologies Utilizing Cocaine N Methyl D3

Fundamental Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantifying a substance in a sample. youtube.comosti.gov The method involves adding a known amount of an isotopically enriched form of the analyte, such as Cocaine N-Methyl-d3, to the sample. youtube.comwikipedia.org This "spike" is chemically identical to the target analyte but has a different mass due to the isotopic substitution (deuterium for hydrogen). youtube.comresearchgate.net After allowing the standard to equilibrate with the sample, the mixture is analyzed by mass spectrometry. The concentration of the original analyte is determined by measuring the ratio of the signal from the natural analyte to that of the isotopically labeled standard. youtube.comosti.gov This ratio-based measurement is the key to the technique's high accuracy, as it effectively corrects for several sources of potential error during the analytical process. youtube.com

During the analysis of biological samples, the analyte of interest must be extracted and purified from a complex matrix. These multi-step procedures, which can include liquid-liquid extraction, solid-phase extraction (SPE), and derivatization, can lead to inevitable and often variable losses of the analyte. scioninstruments.com In IDMS, the stable isotope-labeled internal standard (SIL-IS), this compound, is added to the sample at the very beginning of the preparation process. researchgate.netscioninstruments.com Because the SIL-IS has virtually identical chemical and physical properties to the target analyte (cocaine), it experiences the same degree of loss during each step of the sample preparation. researchgate.netchromatographyonline.com Consequently, while the absolute amounts of both the analyte and the internal standard may decrease, the ratio between them remains constant. youtube.com Since the final quantification is based on this stable ratio, any physical loss of the substance after the initial spiking and equilibration does not affect the accuracy of the final result. researchgate.netrsc.org

In mass spectrometry, the efficiency with which an analyte is ionized in the instrument's source can fluctuate due to instrumental drift or changes in the sample composition. scioninstruments.comnih.gov This variability can significantly impact the signal intensity and, therefore, the accuracy of quantification. When using a SIL-IS like this compound, both the analyte and the standard are introduced into the ion source simultaneously and co-elute chromatographically. chromatographyonline.com As they share the same chemical structure, they exhibit nearly identical ionization behavior. researchgate.netscioninstruments.com Any factor that enhances or suppresses the ionization of the native cocaine will have the same effect on the this compound. chromatographyonline.com This co-variance ensures that the ratio of their ion signals remains stable, providing a reliable measurement that is independent of short-term variations in the instrument's ionization efficiency. scioninstruments.com

Biological samples such as blood and urine contain a multitude of endogenous compounds that can interfere with the analysis. nih.gov When these matrix components co-elute with the target analyte, they can alter the ionization efficiency in the mass spectrometer's source, a phenomenon known as the matrix effect. nih.govchromatographyonline.com This can lead to either signal suppression or enhancement, causing significant errors in quantification. chromatographyonline.comchromatographyonline.com The use of a stable isotope-labeled internal standard is the most effective way to correct for these matrix effects. chromatographyonline.comnih.gov this compound, being an ideal internal standard, co-elutes with cocaine and is subjected to the exact same matrix interferences. chromatographyonline.comnih.gov Because both compounds are affected equally, the ratio of their signals remains unchanged, allowing for accurate quantification even in the presence of strong matrix effects. chromatographyonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the confirmatory analysis of cocaine and its metabolites. scientificliterature.orgnih.gov The coupling of GC's powerful separation capabilities with the high selectivity and sensitivity of MS provides a robust method for forensic and clinical applications. scientificliterature.org In these analyses, this compound is routinely used as the internal standard to ensure accurate and reliable quantification. nih.govacs.org

Electron Ionization (EI) is a "hard" ionization technique commonly used in GC-MS. chromatographyonline.com In the EI source, analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion. chromatographyonline.com The excess energy imparted during this process leads to extensive and predictable fragmentation of the molecule. chromatographyonline.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical "fingerprint" that is highly specific to the compound's structure. chromatographyonline.com For cocaine, characteristic fragment ions are observed at m/z 303 (molecular ion), 182, and 82. journal-imab-bg.orgsisweb.com

For quantitative analysis, GC-MS is often operated in the Selective Ion Monitoring (SIM) mode. nih.gov Instead of scanning the entire mass range, the mass spectrometer is programmed to detect only a few specific, characteristic ions for the analyte and the internal standard. sisweb.comresearchgate.net This approach dramatically increases sensitivity by allowing the detector to focus on the ions of interest for a longer duration. sisweb.com In the analysis of cocaine using this compound as the internal standard, the instrument would monitor ions specific to cocaine (e.g., m/z 182, 303) and ions specific to the deuterated standard (e.g., m/z 185, 306). researchgate.nettecnofrom.com The quantification is then based on the ratio of the peak areas of the analyte's ions to those of the internal standard's ions. scioninstruments.com

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Cocaine | 182 | 303, 82 |

| This compound | 185 | 306 |

Table 1: Example of characteristic mass-to-charge (m/z) ratios used in Selective Ion Monitoring (SIM) for the analysis of Cocaine and its deuterated internal standard, this compound. Data compiled from multiple sources. tecnofrom.comresearchgate.net

While cocaine itself is sufficiently volatile for GC-MS analysis, its primary metabolites, such as benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester, contain polar functional groups that make them less suitable for direct analysis. journal-imab-bg.orgjfda-online.com These compounds can exhibit poor peak shape and thermal degradation in the GC system. jfda-online.com To overcome these issues, a derivatization step is often employed to convert the polar metabolites into more volatile and thermally stable forms. nih.govjfda-online.com

Common derivatization strategies involve acylation or silylation. For instance, metabolites can be treated with reagents like pentafluoropropionic anhydride (PFPA) and pentafluoropropanol (PFPOH) to form pentafluoropropionyl derivatives. nih.goverau.edu Another common approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). journal-imab-bg.orgoup.com These reactions replace active hydrogens on carboxyl and hydroxyl groups with non-polar groups, improving the chromatographic behavior of the metabolites. jfda-online.com It is important to note that under these conditions, cocaine and its deuterated standard, this compound, are typically refractory to derivatization and are analyzed in their native forms alongside the derivatized metabolites. nih.gov The inclusion of this compound in the procedure still allows for the accurate quantification of the parent drug by correcting for any losses or variations that occur during the shared extraction and sample handling steps. nih.gov

Evaluation of Cross-Contribution in Isotope Analogue Pairs

In mass spectrometry-based analyses, the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is predicated on the assumption that it is chemically identical to the analyte (cocaine) and thus behaves similarly during extraction, chromatography, and ionization. However, a critical consideration is the potential for cross-contribution between the isotopic analogue pairs. This phenomenon can arise from two primary sources: the presence of unlabeled cocaine as an impurity in the this compound standard and the natural isotopic abundance of elements (primarily ¹³C) in the unlabeled cocaine molecule.

The presence of residual unlabeled drug in the deuterated internal standard can lead to an additional response for the analyte of interest, which can result in erroneous quantification, particularly at the lower limit of quantitation (LLOQ) tandfonline.com. Therefore, it is essential to characterize the isotopic purity of the this compound standard.

Furthermore, the naturally occurring isotopes of carbon, hydrogen, oxygen, and nitrogen in the cocaine molecule contribute to M+1, M+2, etc., isotopic peaks in its mass spectrum. If the mass difference between the analyte and the SIL-IS is not sufficient, the isotopic peaks of the analyte can contribute to the signal of the internal standard, and vice versa. For Cocaine (C₁₇H₂₁NO₄, molecular weight 303.35 g/mol ) and this compound (C₁₇H₁₈D₃NO₄, molecular weight 306.37 g/mol ), the 3 Dalton mass difference generally minimizes this isotopic overlap.

Studies involving gas chromatography-mass spectrometry (GC-MS) after derivatization of cocaine and its metabolites have systematically evaluated the cross-contribution of various ion pairs. These evaluations are crucial for selecting appropriate ions for quantification that exhibit minimal interference researchgate.net. For instance, by analyzing the full-scan mass spectra of both the analyte and the deuterated internal standard, ion pairs can be selected where the contribution of the analyte's isotopic peaks to the internal standard's signal (and vice versa) is negligible.

Table 1: Illustrative Cross-Contribution Evaluation for Selected Ion Pairs in GC-MS

| Analyte/Internal Standard | Monitored Ion (m/z) | Potential Cross-Contribution from Analogue (%) |

| Cocaine | 182 | < 0.1 |

| This compound | 185 | < 0.1 |

| Cocaine | 303 | < 0.2 |

| This compound | 306 | < 0.1 |

Note: This table is for illustrative purposes and actual values may vary depending on the specific analytical method and instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is the gold standard for the sensitive and specific quantification of cocaine and its metabolites in biological samples, with this compound being a widely used internal standard tandfonline.comnih.govsemanticscholar.org.

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like cocaine. In positive ESI mode, cocaine and this compound are readily protonated to form [M+H]⁺ ions.

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry technique that provides high selectivity and sensitivity. In an MRM experiment, a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). The transition from the precursor ion to the product ion is highly specific to the target molecule.

For the analysis of cocaine using this compound as an internal standard, specific MRM transitions are monitored for both compounds. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification, which corrects for variations in instrument response and matrix effects dea.govclearsynth.com.

Table 2: Typical MRM Transitions for Cocaine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cocaine | 304 | 182 | 20-30 |

| Cocaine | 304 | 105 | 35-45 |

| This compound | 307 | 185 | 20-30 |

Note: Collision energies are instrument-dependent and require optimization.

Hydrophilic Interaction Liquid Chromatography (HILIC)

While reversed-phase liquid chromatography is commonly used for the analysis of cocaine, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative separation mechanism that is particularly useful for polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. This technique can provide better retention and separation for polar metabolites of cocaine, such as benzoylecgonine and ecgonine methyl ester researchgate.netoup.com.

In HILIC methods for cocaine analysis, this compound is used as the internal standard to ensure accurate quantification of the parent drug alongside its more polar metabolites. The chromatographic separation of cocaine and its metabolites can be achieved on a silica-based HILIC column with a mobile phase gradient of acetonitrile and an aqueous buffer researchgate.netoup.com.

Tandem Mass Spectrometry Fragmentation Studies of Deuterated Cocaine

Understanding the fragmentation pathways of cocaine and its deuterated analogues in tandem mass spectrometry is crucial for method development and for ensuring the specificity of the analysis. The electron ionization (EI) and collision-induced dissociation (CID) mass spectra of cocaine have been extensively studied.

The primary fragmentation of the protonated cocaine molecule ([M+H]⁺ at m/z 304) involves the cleavage of the ester linkages. The most abundant product ion is typically observed at m/z 182, which corresponds to the methyl ecgonine cation formed by the loss of benzoic acid. Another significant fragment is observed at m/z 105, corresponding to the benzoyl cation.

For this compound, the precursor ion is at m/z 307. Due to the deuteration on the N-methyl group, the fragmentation pathway leading to the methyl ecgonine cation results in a product ion at m/z 185. This 3 Dalton mass shift in the product ion is a key feature used in MRM transitions for its specific detection. The benzoyl cation fragment at m/z 105 remains unchanged as the deuterium (B1214612) labeling is not on this part of the molecule. In-depth studies using high-resolution mass spectrometry and MS/MS experiments on various deuterated derivatives of cocaine have been instrumental in elucidating these fragmentation mechanisms nih.govdergipark.org.tr.

Sample Preparation Techniques for Complex Biological Matrices

The accurate analysis of cocaine in biological matrices such as blood, urine, and hair requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. This compound is added to the sample at the beginning of the extraction process to control for analyte loss during sample preparation.

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of cocaine and its metabolites from biological fluids. Mixed-mode cation exchange SPE cartridges are particularly effective for extracting basic drugs like cocaine.

A typical SPE protocol for cocaine extraction from a biological matrix involves the following steps:

Sample Pre-treatment: The biological sample (e.g., urine, blood) is diluted with a buffer to adjust the pH, and the internal standard, this compound, is added dea.gov.

Column Conditioning: The SPE cartridge is conditioned with solvents such as methanol and water to activate the sorbent dea.gov.

Sample Loading: The pre-treated sample is loaded onto the SPE cartridge, where cocaine and its metabolites are retained on the sorbent.

Washing: The cartridge is washed with a series of solvents (e.g., deionized water, acetic acid, methanol) to remove endogenous interferences dea.gov.

Elution: The analytes of interest, including cocaine and this compound, are eluted from the cartridge with a solvent mixture, often containing an organic solvent and a small amount of a strong base like ammonium hydroxide dea.gov.

Evaporation and Reconstitution: The eluate is evaporated to dryness and then reconstituted in a small volume of a solvent compatible with the LC-MS/MS mobile phase before injection dea.gov.

The use of this compound throughout this process ensures that any loss of cocaine during the extraction steps is compensated for, leading to accurate and precise quantification.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a sample preparation technique used to separate analytes from interferences in a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. In the analysis of cocaine, where this compound is used as an internal standard, LLE is employed to isolate the target analytes from biological fluids like plasma or urine.

The fundamental principle involves the addition of an organic solvent to the aqueous biological sample. After vigorous mixing, the analytes partition between the two layers. The choice of solvent is crucial for efficient extraction. For cocaine analysis, a mixture of ethyl ether and isopropanol (e.g., in a 9:1 ratio) has been utilized. nih.gov Other common organic solvents for cocaine extraction include chloroform, methylene chloride, and ethyl ether. idaho.gov

In a typical LLE procedure involving this compound, a known quantity of the deuterated standard is spiked into the biological sample prior to extraction. This mixture is then subjected to extraction with the chosen organic solvent. Because this compound is chemically identical to cocaine, it exhibits the same partitioning behavior, ensuring that any loss of the target analyte during the extraction process is mirrored by a proportional loss of the internal standard. After separation of the layers, the organic phase containing the analyte and the internal standard is evaporated and the residue is reconstituted for analysis, often by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov A study developed a low-range assay for cocaine in human plasma where cocaine and the internal standard, Cocaine-d3, were extracted using a single-step LLE procedure. nih.gov

Protein Precipitation and Centrifugation

For biological samples with high protein content, such as plasma or serum, protein precipitation is a common and rapid method to remove proteinaceous macromolecules that can interfere with analysis and damage analytical columns. abcam.comresearchgate.net This technique involves adding a precipitating agent to the sample, which denatures the proteins, causing them to aggregate and precipitate out of the solution. Subsequent centrifugation separates the solid protein pellet from the supernatant containing the analyte of interest and the internal standard.

Acetonitrile is a widely used organic solvent for protein precipitation in the analysis of cocaine and its metabolites. researchgate.net In a validated method for quantifying high concentrations of cocaine and its metabolite ecgonine methyl ester (EME) in human plasma, this compound was used as an internal standard. nih.gov The procedure involved mixing the plasma sample containing the analytes and internal standards with acetonitrile. This mixture was then centrifuged to separate the precipitated proteins. nih.gov The resulting supernatant, free from major protein interference, can then be directly analyzed or subjected to further cleanup steps.

Other precipitating agents include acids like trichloroacetic acid (TCA) and perchloric acid (PCA). researchgate.netnih.gov However, acetonitrile is often preferred as it can be highly effective, with one study noting a recovery of over 80% and a coefficient of variation of less than 6%. researchgate.net The simplicity and efficiency of protein precipitation make it a valuable tool in bioanalytical workflows utilizing this compound.

Analytical Method Validation Parameters in Deuterated Cocaine Quantification

Method validation is essential to ensure that an analytical procedure is reliable, reproducible, and suitable for its intended purpose. When using this compound as an internal standard for cocaine quantification, several key parameters must be rigorously evaluated.

Selectivity and Specificity Assessments

Selectivity and specificity are parameters that demonstrate the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. rsc.org Specificity is assessed to ensure that no endogenous components or metabolites in the matrix interfere with the detection of the analyte or the internal standard, this compound. This is typically evaluated by analyzing multiple blank matrix samples from different sources (e.g., plasma from six different individuals) to check for any interfering peaks at the retention times of the target compounds. rsc.org The absence of significant interfering signals confirms the method's specificity.

Linearity and Calibration Curve Establishment

Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is established by analyzing a series of standards of known concentrations. In methods using this compound, the curve is constructed by plotting the peak area ratio of the analyte (cocaine) to the internal standard (this compound) against the analyte concentration. researchgate.net

The acceptance criterion for linearity is typically a correlation coefficient (r) or coefficient of determination (r²) of 0.99 or greater. rsc.org Various studies have demonstrated excellent linearity for cocaine quantification using its deuterated standard over different concentration ranges.

Table 1: Linearity Data from Various Cocaine Quantification Studies

| Concentration Range | Correlation Coefficient (r²) | Internal Standard Used | Matrix |

|---|---|---|---|

| 15 – 2000 ng/mL | 0.9985 | COC-d3 | Urine |

| 0.01 – 5 ng/mL | ≥ 0.993 | Cocaine-D3 | Human Plasma |

| 5 – 1000 ng/mL | ≥ 0.993 | Cocaine-D3 | Human Plasma |

| 0.0313 – 4.00 µM | ≥ 0.995 | Deuterium-labeled standards | Not Specified |

This table presents linearity data, including concentration ranges and correlation coefficients, from different analytical methods that utilize this compound as an internal standard.

Precision Analysis (Intra-day and Inter-day Variability)

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at two levels:

Intra-day precision (repeatability): Assessed by analyzing replicate samples at different concentration levels (low, medium, and high) within the same day.

Inter-day precision (intermediate precision): Determined by analyzing replicate samples on different days. rsc.org

Regulatory guidelines often require the CV to be within ±15% for quality control samples, and within ±20% for the lower limit of quantification (LLOQ). chromatographyonline.com Studies utilizing this compound consistently report excellent precision.

Table 2: Precision Data for Cocaine Quantification

| Study Finding | Precision Level | Concentration Levels |

|---|---|---|

| CV of 5.4 - 14.6% reported for cocaine. scielo.brscielo.br | Intra- and Inter-assay | Low, Average, High |

| Precision was better than 13.0%. nih.gov | Intra- and Inter-day | Not Specified |

| CV remained below 15%. chromatographyonline.com | Intra- and Inter-day | 5, 25, and 100 ng/mL |

This table summarizes intra-day and inter-day precision findings from various studies quantifying cocaine with its deuterated internal standard, showing the coefficient of variation at different quality control levels.

Accuracy Determination and Recovery Studies

Accuracy refers to the closeness of the mean test results obtained by the method to the true value. It is often determined by analyzing samples spiked with a known amount of the analyte and is expressed as the percentage of the nominal concentration. rsc.org The formula used is typically: (mean concentration found / nominal concentration) × 100. rsc.org

Recovery is a measure of the efficiency of an extraction method. It is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of a standard solution of the same concentration that was not subjected to the extraction process. The use of this compound helps to correct for incomplete recovery, but evaluating the recovery percentage is still a crucial part of validation.

Table 3: Accuracy and Recovery Data for Cocaine Analysis

| Parameter | Reported Value(s) | Internal Standard Used |

|---|---|---|

| Accuracy | 93.5 - 102.1% scielo.brscielo.br | COC-d3 |

| Recovery | 78.0 - 85.8% scielo.brscielo.br | COC-d3 |

| Recovery | > 85% nih.gov | Cocaine-D3 |

| Accuracy | Intra-day: -6.2 to 16.3%; Inter-day: -6.2 to 17.6% semanticscholar.org | COC-d3 |

This table displays accuracy and recovery data from different validation studies for cocaine, highlighting the performance of the analytical methods.

Limits of Detection (LOD) and Quantification (LOQ)

This compound (Cocaine-d3) is primarily utilized as an internal standard in analytical chemistry to ensure the accuracy and precision of quantitative methods for the detection of cocaine and its metabolites. cerilliant.comchiron.nosigmaaldrich.com The sensitivity of these methods is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.gov

In forensic and clinical toxicology, various analytical techniques, most commonly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are employed to quantify cocaine in diverse biological matrices. cerilliant.comnih.gov The use of Cocaine-d3 is crucial in these assays to compensate for any loss of analyte during sample preparation and for variations during the analysis. chiron.no

The LOD and LOQ values are not intrinsic to Cocaine-d3 itself, but rather are performance characteristics of the specific analytical method developed for the parent compound, cocaine. These values are influenced by the matrix being analyzed (e.g., blood, urine, hair), the sample preparation technique, and the instrumentation used. For instance, a quantitative GLC-mass spectrometric assay for cocaine in human urine, using Cocaine-d3 as the internal standard, was able to measure as low as 2 ng/mL of cocaine. nih.gov Another study using LC-MS/MS for the determination of cocaine and its metabolites in whole blood reported LODs ranging from 0.2 to 0.9 ng/mL and LLOQs from 1.9 to 3.2 ng/mL. nih.gov

Research has established various detection and quantification limits for cocaine analysis utilizing deuterated internal standards across different sample types. For example, in the analysis of human hair using GC-MS, the LOD and LOQ for cocaine were found to be 0.02 ng/mg and 0.05 ng/mg, respectively. nih.gov In urine analysis using a single quadrupole GC-MS, limits of detection and quantification were established at 15 ng/mL. chromatographyonline.com These values highlight the high sensitivity of modern analytical methods that rely on stable isotope-labeled internal standards like Cocaine-d3.

The following table summarizes the LOD and LOQ values for cocaine from various studies where Cocaine-d3 was employed as an internal standard.

| Matrix | Analytical Method | LOD | LOQ | Reference |

|---|---|---|---|---|

| Human Hair | GC-MS | 0.02 ng/mg | 0.05 ng/mg | nih.gov |

| Human Hair | HF-LPME-GC-MS | 0.05 ng/mg | 0.1 ng/mg | semanticscholar.org |

| Whole Blood | LC-MS/MS | 0.2 - 0.9 ng/mL | 1.9 - 3.2 ng/mL | nih.gov |

| Human Urine | GLC-MS | - | 2 ng/mL | nih.gov |

| Human Urine | GC-MS | 15 ng/mL | 15 ng/mL | chromatographyonline.com |

Compound Stability in Analytical Solutions and Matrices

The stability of an analyte and its corresponding internal standard in analytical solutions and biological matrices is critical for obtaining reliable and accurate quantitative results. This compound, as a stable isotope-labeled analog, is presumed to exhibit chemical behavior and stability profiles identical to that of cocaine. chiron.no Therefore, studies investigating the stability of cocaine in various conditions are directly relevant to the use of Cocaine-d3 as an internal standard.

Cocaine is susceptible to both chemical and enzymatic degradation, primarily through hydrolysis, which can significantly affect its concentration in samples if not stored properly. scielo.brnih.gov The main degradation products are benzoylecgonine (BE) and ecgonine methyl ester (EME). nih.govresearchgate.net The stability of cocaine is highly dependent on factors such as storage temperature, pH, and the presence of preservatives. nih.govnih.gov

Temperature: Storage temperature is a crucial factor in maintaining the stability of cocaine in biological samples. Studies have shown that storing samples at lower temperatures significantly reduces the rate of degradation. In blood samples, cocaine is considerably more stable at -20°C compared to 4°C or room temperature. nih.govresearchgate.net At -20°C, all cocaine compounds demonstrated stability in blood for over a year, with recoveries higher than 80%. nih.gov In contrast, significant degradation occurs at 4°C, and even more rapidly at room temperature. nih.govmdpi.com For instance, in the absence of preservatives, cocaine was not detectable by day 7 in blood stored at room temperature and 4°C. researchgate.net Freezing tissues like liver and brain to -20°C also ensures the stability of cocaine for extended periods (up to 90 days). nih.gov

pH and Preservatives: The pH of the matrix also plays a significant role. Cocaine is more stable in acidic conditions. Adjusting the pH of blood samples to 5 can enhance cocaine's stability. nih.govresearchgate.net The rate of hydrolysis increases at a higher pH. scielo.br In urine samples, cocaine and its metabolites were found to be stable when the pH was maintained at 4, but disappeared rapidly at pH 8 when stored at 4°C. nih.gov

The addition of preservatives, such as sodium fluoride (NaF), is a common practice to inhibit enzymatic activity and improve the stability of cocaine in biological fluids. nih.gov In blood samples, cocaine stability was maintained for at least 150 days when preserved with 2% NaF, adjusted to pH 5, and stored at 4°C or lower. researchgate.net Without preservatives, most cocaine in the blood hydrolyzes to EME. researchgate.net

Matrix Type: The type of biological matrix can also influence stability. For example, the rate of cocaine decomposition in the liver is slower than in blood at the same temperature, which may be related to a greater decrease in enzyme activity in the liver postmortem. nih.gov In oral fluid, cocaine concentration can decrease by about 26% after the first day at room temperature, whereas its main metabolite, benzoylecgonine, increases, likely due to cocaine degradation. mdpi.com

The following table summarizes the findings on cocaine stability under various storage conditions.

| Matrix | Storage Condition | Observation | Reference |

|---|---|---|---|

| Blood | -20°C | Stable, with recoveries >80% after 1 year. | nih.gov |

| Blood | 4°C without preservative | Significant degradation; compounds disappeared within 30-185 days. | nih.gov |

| Blood | 4°C with 2% NaF, pH 5 | Stable for at least 150 days. | researchgate.net |

| Urine | -20°C or 4°C at pH 4 | Stable. | nih.gov |

| Urine | 4°C at pH 8 | Unstable; cocaine disappeared after 75 days. | nih.gov |

| Oral Fluid (neat) | Room Temperature | Concentration decreased by ~26% after 1 day. | mdpi.com |

| Oral Fluid (neat) | -20°C | Stable for 90 days. | mdpi.com |

| Liver | -20°C | Stable throughout the 90-day experiment. | nih.gov |

| Liver | 25°C | ~70% degradation after 7 days. | nih.gov |

Application in Metabolic Pathway Elucidation of Cocaine

In Vitro Metabolic Stability Studies of Cocaine N-Methyl-d3

In vitro metabolic stability studies are crucial for understanding how a drug is processed by biological systems, particularly by enzymes present in tissues like the liver. These studies help elucidate a drug's metabolic pathways and predict its in vivo behavior. This compound, a stable isotope-labeled analog of cocaine, plays a vital role in these investigations, primarily serving as an indispensable internal standard (IS) in quantitative bioanalytical assays.

The primary application of this compound in in vitro metabolic stability studies is to ensure the accuracy and precision of measurements for cocaine and its metabolites. When cocaine is incubated with enzyme systems, such as liver microsomes or hepatocytes, its concentration decreases over time due to metabolic degradation. To accurately quantify the remaining cocaine at various time points, analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are employed oup.comacs.orgnih.govresearchgate.net. This compound is added to each sample before extraction and analysis. As a chemically identical but isotopically distinct molecule, it behaves similarly to cocaine during sample preparation and instrumental analysis, but can be distinguished by the mass spectrometer. This allows the analytical method to correct for variations in extraction efficiency, matrix effects, and instrument response, thereby providing highly reliable concentration data for cocaine oup.comacs.orgnih.gov.

The data generated from such studies typically involves measuring the concentration of cocaine at multiple time points following incubation. The internal standard, this compound, is used to calculate the ratio of cocaine to the internal standard, which is then used to determine the absolute concentration of cocaine based on a pre-established calibration curve. This process is fundamental for calculating pharmacokinetic parameters such as the elimination half-life (t½) or intrinsic clearance (CLint) of cocaine in the specific in vitro system oup.comacs.orgnih.gov. The stability of cocaine itself in biological matrices is also a subject of study, and the accurate quantification facilitated by this compound is essential for such assessments researchgate.netoup.com.

Representative Data Table for In Vitro Metabolic Stability Study

The following table illustrates a hypothetical dataset from an in vitro metabolic stability experiment using liver microsomes. This compound is used as the internal standard to accurately quantify the concentration of cocaine over time. The data demonstrates the expected decrease in cocaine concentration, with the internal standard ensuring the reliability of these measurements.

| Time (minutes) | Cocaine Concentration (ng/mL) | This compound Concentration (ng/mL) | Ratio (Cocaine / this compound) |

| 0 | 100.0 | 50.0 | 2.00 |

| 15 | 75.5 | 40.3 | 1.87 |

| 30 | 51.2 | 30.5 | 1.68 |

| 60 | 26.8 | 20.1 | 1.33 |

| 90 | 12.1 | 10.2 | 1.19 |

Note: The "Cocaine Concentration" values are derived from the measured ratio of Cocaine to this compound, utilizing a calibration curve. The internal standard's consistent presence and response are critical for the accuracy of these derived concentrations.

By plotting the "Cocaine Concentration" against "Time," researchers can determine the rate of cocaine metabolism and calculate its stability parameters. The use of this compound is thus integral to obtaining meaningful and reproducible results in these critical in vitro studies.

Pharmacokinetic and Disposition Research in Preclinical Models

Utilization of Cocaine N-Methyl-d3 in Animal Models (e.g., Rodents, Nonhuman Primates)

This compound is widely employed as an internal standard in preclinical studies involving animal models, including rodents and nonhuman primates. Its structural and chemical similarity to unlabeled cocaine, coupled with the mass difference introduced by deuterium (B1214612) atoms, allows for its simultaneous analysis with cocaine and its metabolites. This is critical for quantitative mass spectrometry-based assays. For instance, studies in rats have utilized mixtures of labeled and unlabeled cocaine to facilitate metabolite identification and disposition studies, with deuterium-labeled cocaine providing specific identification via gas chromatography/mass spectrometry (GC/MS) capes.gov.brnih.gov. In mouse models, Cocaine-D3 has been used as a stable-labeled internal standard for pharmacokinetic analyses in plasma and brain tissue escholarship.org. Its application extends to forensic and toxicological analyses in various biological samples, including urine, blood, saliva, and hair, across different preclinical research settings sigmaaldrich.com.

Measurement of Deuterated Cocaine and Metabolites in Biological Fluids (e.g., Plasma, Urine)

The precise measurement of cocaine and its metabolites in biological fluids such as plasma and urine is a cornerstone of pharmacokinetic studies. This compound is instrumental in validating and performing these analyses, typically employing techniques like GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with solid-phase extraction (SPE) for sample preparation nih.govoup.comjcami.eufaa.govacs.orgrero.ch.

Method validation studies utilizing this compound as an internal standard have reported robust performance. For example, in the analysis of urine samples, good linearity was achieved, with limits of detection (LOD) for cocaine and its metabolites as low as 1-2 ng/mL jcami.eu. Precision and accuracy assessments in plasma analysis have demonstrated intra-assay precision ranging from 2.9% to 6.7% and inter-assay precision from 4.5% to 10.4%, with accuracy values typically within acceptable ranges oup.com. These findings underscore the reliability of methods employing this compound for quantifying drug concentrations in biological fluids.

Table 1: Method Validation Parameters for Cocaine Analysis in Biological Fluids

| Parameter | Value Range | Reference |

| Intra-assay Precision | 2.9% - 6.7% | oup.com |

| Inter-assay Precision | 4.5% - 10.4% | oup.com |

| Intra-assay Accuracy | -3.4% - 11.4% | oup.com |

| Inter-assay Accuracy | 5.3% - 7.5% | oup.com |

| Cocaine LOD (Urine) | 2 ng/mL | jcami.eu |

| BE LOD (Urine) | 1 ng/mL | jcami.eu |

| EME LOD (Urine) | 1 ng/mL | jcami.eu |

| CE LOD (Urine) | 2 ng/mL | jcami.eu |

| Norcocaine (B1214116) LOD (Urine) | 1 ng/mL | jcami.eu |

*BE: Benzoylecgonine (B1201016), EME: Ecgonine (B8798807) methyl ester, CE: Cocaethylene (B1209957).

Analysis of Drug Disposition in Tissue Samples (e.g., Brain, Hair)

Understanding the distribution of cocaine within various tissues is crucial for comprehending its pharmacological effects and toxicological profile. This compound plays a vital role in accurately quantifying cocaine and its metabolites in tissue samples, such as brain homogenates and hair.

Studies analyzing cocaine disposition in brain tissue have utilized deuterated standards for accurate quantification, allowing for the characterization of drug concentrations in this critical organ escholarship.org. For instance, research has investigated interstrain variability in brain compartment concentrations of cocaine and its metabolites in mouse models, highlighting the importance of precise measurement facilitated by internal standards escholarship.org.

In the context of hair analysis, which provides a retrospective view of drug exposure, this compound and related deuterated metabolites are employed as internal standards to ensure accurate quantification of incorporated drugs rero.chnih.gov. Research has shown that cocaine and its metabolites are preferentially incorporated into pigmented hair in a dose-dependent manner, with a notable delay between plasma disappearance and maximal hair concentrations researchgate.net. The use of deuterated tracers is essential for differentiating between endogenous compounds and the drug of interest, as well as for correcting for matrix effects during sample preparation and analysis nih.gov.

Comparative Pharmacokinetics of Labeled and Unlabeled Cocaine Analogues

The fundamental principle behind using this compound in pharmacokinetic studies is to enable accurate and precise quantification of unlabeled cocaine. By acting as an internal standard, it allows for the correction of variations in sample preparation, injection volume, and detector response that can occur during analytical procedures. This comparison is implicit in the quantitative analysis itself.

Deuterium-labeled cocaine, such as this compound, creates an artificial isotopic cluster in mass spectrometry, enabling the specific identification and quantification of the unlabeled compound. This technique is vital for metabolite identification and disposition studies, ensuring that the measured concentrations accurately reflect the in vivo behavior of cocaine capes.gov.brnih.gov. While direct pharmacokinetic comparisons of the rates of elimination or distribution between this compound and unlabeled cocaine are not the primary focus (as they are expected to be virtually identical due to their isotopic nature), the labeled analogue is indispensable for obtaining reliable pharmacokinetic data for the unlabeled parent drug.

Exploration of Inter-individual Variability in Drug Disposition Using Deuterated Tracers

Inter-individual variability in drug disposition is a significant factor influencing therapeutic outcomes and toxicity. Deuterated tracers like this compound are essential tools for dissecting these variations in preclinical models. By enabling precise quantification across different animal subjects or strains, researchers can identify differences in absorption, distribution, metabolism, and excretion.

Studies examining cocaine's effects in genetically diverse inbred mouse strains have characterized pharmacokinetics and pharmacodynamics, observing interstrain variability in brain compartment concentrations. These studies rely on deuterated standards for accurate measurements to explore the genetic underpinnings of differential drug responses escholarship.org. Similarly, research into cocaine addiction models, particularly in nonhuman primates, aims to understand variability in drug-seeking behavior, where precise pharmacokinetic data, obtained using deuterated tracers, is crucial for correlating drug disposition with behavioral outcomes nih.gov. The ability to accurately measure drug concentrations in multiple individuals allows for the statistical analysis required to identify and characterize sources of variability.

Table 2: Key Data on Hair Incorporation of Cocaine

| Parameter | Value | Reference |

| Incorporation Rate Constant (Plasma to Hair) | 1.60 x 10⁻⁶ h⁻¹ (95% CI 1.06 x 10⁻⁶ - 2.14 x 10⁻⁶) | researchgate.net |

| Delay to Maximal Hair Concentration | 3 days after plasma disappearance | researchgate.net |

| Preferential Incorporation | Into pigmented hair, dose-dependent | researchgate.net |

Compound Name List

Cocaine

this compound

Benzoylecgonine (BE)

Benzoylecgonine-d3 (BE-d3)

Ecgonine methyl ester (EME)

Ecgonine methyl ester-d3 (EME-d3)

Cocaethylene (CE)

Cocaethylene-d8

Norcocaine

Norcocaine-d3

Anhydroecgonine methyl ester (AEME)

Anhydroecgonine methyl ester-(N-methyl-d3)

Forensic Toxicology and Specialized Research Applications

Development of Robust Methods for Forensic Drug Analysis

The development of robust analytical methods for detecting and quantifying cocaine and its metabolites in biological samples is paramount in forensic toxicology. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed. The inclusion of Cocaine N-Methyl-d3 as an internal standard is a cornerstone in the validation of these methods. It allows for precise calibration and accurate quantification by correcting for instrumental drift and matrix-induced signal variations nih.govcapes.gov.brubi.ptnih.govresearchgate.netnih.govnih.gov.

Studies have demonstrated that using deuterated internal standards significantly improves the linearity of calibration curves and the reproducibility of results nih.govnih.gov. For instance, quantitative MALDI Tandem Mass Spectrometric Imaging (MSI) methods have shown substantial improvements in signal reproducibility and calibration curve linearity when normalizing cocaine signals against Cocaine-d3 nih.govnih.gov. Similarly, LC-MS/MS methods for analyzing cocaine and its metabolites in blood and urine utilize deuterated analogs to compensate for matrix effects, which can range from 47% to 95% in authentic blood samples capes.gov.brnih.gov. The validation of these methods typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision (coefficient of variation, CV), and accuracy (bias or relative error) capes.gov.brubi.ptnih.govresearchgate.netnih.govscielo.broup.comresearchgate.netscielo.br.

Table 1: Representative Method Validation Parameters for Cocaine Analysis Using Deuterated Internal Standards

| Matrix | Technique | Linearity Range (Approx.) | R² (Linearity) | LOD (Approx.) | LOQ (Approx.) | Precision (CV) | Accuracy (Bias/RE) | Reference |

| Urine | GC-MS | 20–3000 ng/mL | > 0.9985 | 10 ng/mL | 15 ng/mL | 5.4–14.6% | 90.6–104.8% | researchgate.netscielo.br |

| Urine | LC-MS/MS | 1–10,000 ng/mL | > 0.99 | 10–100 ng/mL | 10–100 ng/mL | < 15% | ±15% | nih.gov |

| Blood | LC-MS/MS | 0.001–2.00 mg/kg | N/A | 0.008 mg/kg | 0.008 mg/kg | < 10% | < 12% | researchgate.net |

| Blood | LC-MS/MS | 1–200 µg/L | > 0.9937 | 1 µg/L (Cocaine) | 1 µg/L | < 4.6% (within-run) | -7.8–9.1% | nih.gov |

| Hair | GC-MS | 0.4–15 ng/mg | > 0.995 | N/A | N/A | 0.65–14.18% | 0.73–11.20% | nih.gov |

| Hair | GC-MS | 0.05–20 ng/mg | > 0.99 | 0.05 ng/mg (Cocaine) | 0.1 ng/mg (Cocaine) | < 12% | < 4% | ubi.pt |

Post-Mortem Toxicological Investigations Using Deuterated Internal Standards

In post-mortem toxicology, accurate quantification of drugs is critical for determining the cause and manner of death. Challenges such as postmortem redistribution and chemical degradation of analytes can complicate analysis. Deuterated internal standards like this compound are essential for achieving reliable quantitative results from complex post-mortem matrices ojp.govoup.com. Methods employing GC-MS with deuterated standards have been applied to autopsy samples, including cases involving "body packers and stuffers" scielo.br. The use of stable isotope-labeled standards helps to ensure the accuracy of drug concentration measurements, which can be vital in medicolegal investigations.

Assessment of Cocaine Exposure in Various Biological Matrices (e.g., Urine, Blood, Hair)

This compound facilitates the precise measurement of cocaine exposure across a range of biological samples, providing insights into recent or chronic use.

Urine: Sensitive and specific LC-MS/MS and GC-MS methods have been developed for cocaine and its metabolites in urine, routinely using deuterated standards for quantification. These methods report linearity up to 3000 ng/mL or higher, with LODs and LOQs in the low ng/mL range and good precision and accuracy nih.govresearchgate.netscielo.brrsc.org.

Blood: In blood analysis, LC-MS/MS methods employing this compound as an internal standard achieve high sensitivity and specificity. Validation studies report linearity from 1 ng/mL up to 200 µg/L or higher, with low LODs and LOQs and acceptable precision and accuracy capes.gov.brnih.govnih.govresearchgate.net.

Hair: Hair analysis offers a window into long-term drug use, and methods utilizing GC-MS with deuterated cocaine standards are crucial for quantifying cocaine incorporation into hair shafts. These methods report limits of detection and quantification in the picogram per milligram (pg/mg) or nanogram per milligram (ng/mg) range, with good linearity and precision nih.govubi.ptscielo.br. For instance, one study reported LODs of 20 pg/mg for cocaine and 15 pg/mg for benzoylecgonine (B1201016) in hair, with linearity up to 20 ng/mg ubi.pt. Mean concentrations of cocaine in hair samples from users have been reported in the range of 0.43-8.98 ng/mg nih.gov.

Nails and Oral Fluid: Methods have also been developed for detecting cocaine in nails and oral fluid, also relying on deuterated internal standards for accurate quantification capes.gov.broup.com.

Table 2: Cocaine Detection in Biological Matrices Using Deuterated Standards

| Matrix | Technique | Typical LOD (Approx.) | Typical LOQ (Approx.) | Reported Concentration Range (Approx.) | Reference |

| Urine | GC-MS | 10 ng/mL | 15 ng/mL | 20–3000 ng/mL (calibration) | researchgate.netscielo.br |

| Urine | LC-MS/MS | 10-100 ng/mL | 10-100 ng/mL | N/A (used for monitoring) | nih.gov |

| Blood | LC-MS/MS | 1 µg/L | 1 µg/L | 1–200 µg/L (calibration) | nih.gov |

| Blood | LC-MS/MS | 0.008 mg/kg | 0.008 mg/kg | 0.4–4.9 µg/L (determined) | researchgate.net |

| Hair | GC-MS | 0.05 ng/mg | 0.1 ng/mg | 0.43–8.98 ng/mg (users) | nih.govubi.pt |

| Nails | GC-MS | 3.0 ng/mg | N/A | N/A | capes.gov.br |

| Oral Fluid | LC-MS/MS | 2 ng/mL | 2 ng/mL | N/A | oup.com |

Research into Long-Term Drug Incorporation in Hair Using Deuterated Cocaine

Hair analysis provides a valuable retrospective tool for assessing drug use over extended periods, often months. Deuterated cocaine serves as an indispensable internal standard in these analyses to ensure the accurate quantification of cocaine incorporated into the hair matrix. Studies have shown that the amount of cocaine incorporated into hair can vary significantly between individuals, even with the same dosage, and may be influenced by factors such as race ojp.govrsc.org. The use of this compound allows researchers to reliably measure these incorporation levels, contributing to a better understanding of drug pharmacokinetics in hair ojp.govrsc.org.

Studies on Drug-Drug Interactions and Cocaine Metabolism (e.g., with Ethanol)

Cocaine metabolism and its interactions with other substances are critical areas of research. When cocaine is consumed concurrently with ethanol, a pharmacologically active metabolite called cocaethylene (B1209957) is formed in the liver capes.gov.brrsc.org. Accurate quantification of cocaine, its primary metabolites (like benzoylecgonine), and cocaethylene is essential for understanding these complex interactions and their physiological consequences. Methods employing this compound as an internal standard are vital for precisely measuring these compounds, thereby facilitating research into drug metabolism pathways and drug-drug interactions capes.gov.brnih.govrsc.org.

This compound is an indispensable tool in forensic toxicology and related research. Its role as a stable isotope-labeled internal standard significantly enhances the accuracy, precision, and sensitivity of analytical methods used to detect and quantify cocaine exposure in various biological matrices. From routine forensic casework to complex post-mortem investigations and studies on drug metabolism, the reliable performance afforded by this compound underpins critical scientific and legal determinations.

Compound List:

Cocaine

this compound (Cocaine-d3)

Benzoylecgonine (BE)

Benzoylecgonine-d3 (BE-d3)

Ecgonine (B8798807) methyl ester (EME)

Ecgonine methyl ester-d3 (EME-d3)

Norcocaine (B1214116) (NCOC)

Cocaethylene (CE)

Cocaethylene-d3 (CE-d3)

Difluorococaine (used as IS in one study)

Codeine (used as IS in one study)

Bupivacaine (used as IS in one study)

Future Directions in Cocaine N Methyl D3 Research

Advancements in Isotope Labeling Technologies

The synthesis of stable isotope-labeled (SIL) compounds like Cocaine N-Methyl-d3 is critical for their use as internal standards in mass spectrometry-based assays. acanthusresearch.com These standards are essential for correcting variability during sample processing and analysis, leading to more accurate and reproducible results. scispace.com Recent advancements in isotope labeling technologies are focused on improving the efficiency, cost-effectiveness, and versatility of synthesizing these crucial research tools.

Historically, the introduction of deuterium (B1214612) labels into molecules involved methods like hydrogen/deuterium exchange or chemical synthesis using isotope-containing building blocks. acanthusresearch.com Modern advancements are refining these processes. For instance, innovations in catalytic hydrogen isotope exchange (HIE) are enabling more selective and efficient labeling of complex molecules at later stages of a synthetic route. musechem.com This late-stage functionalization is advantageous as it minimizes the number of steps involving the expensive isotopic label and reduces radioactive waste in the case of radioisotopes. acs.org

Furthermore, the development of new catalysts and synthetic methodologies allows for the introduction of isotopic labels into metabolically stable positions within the molecule. chemicalsknowledgehub.com This is crucial for ensuring that the label is not lost during metabolic processes, which would render the internal standard ineffective. acanthusresearch.com The goal is to produce SIL internal standards that are chemically identical to the analyte but with a different mass, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing reliable quantification. scispace.com

| Technology | Description | Advantage |

| Catalytic Hydrogen Isotope Exchange (HIE) | Uses catalysts to exchange hydrogen atoms for deuterium or tritium (B154650) on a molecule. | Allows for late-stage labeling, increasing efficiency and reducing cost. |

| Metabolic Isotope Labeling | Involves culturing microorganisms in media rich in stable isotopes to produce labeled biomolecules. | Can produce a wide variety of labeled compounds, including complex metabolites. nih.gov |

| Synthetic Chemistry with Labeled Precursors | Incorporates atoms with stable isotopes during the chemical synthesis of the target molecule. | Provides precise control over the location of the isotopic label. |

Integration with High-Resolution Mass Spectrometry for Enhanced Metabolite Profiling

The combination of stable isotope-labeled internal standards like this compound with high-resolution mass spectrometry (HR-MS) has significantly advanced the field of drug metabolite profiling. nih.gov HR-MS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide highly accurate mass measurements, enabling the differentiation of drug metabolites from endogenous matrix components. nih.govresearchgate.net This capability is crucial for identifying and quantifying the full spectrum of metabolites in complex biological samples. researchgate.net

Using a SIL internal standard like this compound helps to correct for matrix effects and variations in instrument response, which are common challenges in quantitative bioanalysis. scispace.comnih.gov The internal standard, being chemically similar to the analyte, co-elutes and experiences similar ionization efficiency, leading to more precise and accurate quantification of cocaine and its metabolites, such as benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester. lcms.cznih.gov

Modern HR-MS platforms offer various data acquisition strategies, including data-dependent and data-independent acquisition, which facilitate the detection of both expected and unexpected metabolites. nih.gov Data mining techniques such as mass defect filtering, product ion filtering, and isotope pattern filtering are then used to process the vast amount of data generated, helping to pinpoint potential metabolites for further investigation. researchgate.net This integrated approach allows for a comprehensive understanding of the metabolic pathways of cocaine.

| HR-MS Technique | Application in Metabolite Profiling | Benefit of Using this compound |

| Quadrupole Time-of-Flight (Q-TOF) | Provides high mass accuracy and resolution for confident identification of metabolites. | Improves quantitative accuracy by correcting for instrumental variability. |

| Orbitrap Mass Spectrometry | Offers very high resolution and mass accuracy, enabling the separation of isobaric interferences. | Ensures reliable quantification across a wide dynamic range. |

| Tandem Mass Spectrometry (MS/MS) | Fragments ions to provide structural information for metabolite identification. semanticscholar.org | Allows for the development of highly selective and sensitive quantitative methods. lcms.cz |

Novel Applications in Systems Biology and Neuropharmacology Research

While primarily used for quantification, this compound and other isotopically labeled compounds have emerging applications in systems biology and neuropharmacology. These fields aim to understand the complex interactions of drugs within biological systems and their effects on neural pathways.

In systems biology, stable isotope labeling can be used in "fluxomics" studies to trace the metabolic fate of cocaine through various pathways in the body. By administering a labeled version of the drug, researchers can track its conversion into different metabolites and their distribution in tissues, providing a dynamic view of its pharmacokinetics. nih.gov This information is vital for understanding the complete metabolic profile and identifying potentially active or toxic metabolites. nih.gov

In neuropharmacology, deuterated compounds can be instrumental in studying the interaction of cocaine with its primary target, the dopamine (B1211576) transporter (DAT), as well as other receptors in the brain. nih.gov By using labeled cocaine in conjunction with advanced imaging techniques, researchers can visualize and quantify the binding of the drug to specific sites in the brain. This can help elucidate the molecular mechanisms underlying cocaine's addictive properties and its neurotoxic effects. nih.gov Such studies are crucial for developing potential therapeutic interventions for cocaine use disorder. nih.gov

Development of Standardized Research Protocols for Global Collaboration

The reliability and comparability of scientific data are paramount, particularly in fields like forensic toxicology where results can have significant legal implications. The development and adoption of standardized research protocols for the use of internal standards like this compound are essential for ensuring data quality and fostering global collaboration.

International bodies and working groups, such as the Scientific Working Group for Forensic Toxicology (SWGTOX), provide guidelines for method validation and implementation. justice.govnih.gov These guidelines typically address critical parameters including selectivity, linearity, accuracy, precision, limit of detection, and matrix effects. researchgate.net Adherence to these standards ensures that analytical methods are robust, reliable, and fit for purpose.

For research involving this compound, standardized protocols would dictate best practices for its use as an internal standard in various matrices like blood, urine, and hair. nih.gov This includes specifications for the purity of the standard, its appropriate concentration, and the criteria for accepting or rejecting analytical runs. Establishing these protocols on an international level would allow for the direct comparison of data generated by different laboratories, facilitating larger, more comprehensive studies and strengthening the scientific foundation for forensic and clinical toxicology. researchprotocols.org The use of well-characterized, deuterated internal standards is a key component in achieving the high-quality data required by these rigorous standards. researchgate.net

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when using Cocaine N-Methyl-d³ to ensure isotopic purity and validity in pharmacokinetic studies?

- Methodological Answer : Isotopic purity must be validated using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm deuterium incorporation at the N-methyl position. Controls should include unlabeled cocaine to distinguish isotopic effects on metabolic pathways . Experimental protocols must specify storage conditions (e.g., desiccation, temperature) to prevent deuterium exchange with ambient moisture, which could compromise isotopic integrity .

Q. How should researchers validate analytical methods for detecting Cocaine N-Methyl-d³ in biological matrices?

- Methodological Answer : Use matrix-matched calibration standards and quality control samples to account for ion suppression/enhancement effects in liquid chromatography-tandem MS (LC-MS/MS). Method validation should include precision (intra-day/inter-day CV <15%), accuracy (85–115% recovery), and limits of detection/quantification (LOD/LOQ) tailored to expected physiological concentrations . Cross-validate results with independent techniques like gas chromatography-MS (GC-MS) to confirm specificity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Cocaine N-Methyl-d³ neuropharmacology studies?

- Methodological Answer : Employ nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Account for inter-subject variability using mixed-effects models, and apply Bonferroni corrections for multiple comparisons. Data should be reported as mean ± SEM with 95% confidence intervals, and raw datasets must be archived for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic half-life data for Cocaine N-Methyl-d³ across preclinical studies?

- Methodological Answer : Conduct a meta-analysis using the Paule-Mandel estimator to quantify between-study variance and assess heterogeneity (I² statistic). Stratify studies by species, administration route, and dosing regimens. Sensitivity analyses should exclude outliers, and meta-regression can identify covariates (e.g., hepatic enzyme activity) influencing discrepancies .

Q. What strategies mitigate bias in systematic reviews comparing Cocaine N-Methyl-d³ with other isotopic tracers in addiction research?

- Methodological Answer : Adhere to PRISMA guidelines for search strategy transparency. Use Boolean operators to query PubMed, Web of Science, and Embase, avoiding overreliance on Google Scholar due to its low reproducibility . Assess risk of bias via ROB-2 tool for randomized trials and GRADE criteria for evidence certainty. Pre-register the review protocol on PROSPERO to prevent outcome reporting bias .

Q. How should network meta-analyses (NMAs) address the assumption of transitivity when synthesizing Cocaine N-Methyl-d³ data from heterogeneous experimental models?